molecular formula C19H15ClN2O4 B15088272 N-(5-chloro-2-methoxyphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B15088272
M. Wt: 370.8 g/mol
InChI Key: XTXKRUKQZUYQDV-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or other substituents onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules .

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C19H15ClN2O4/c1-26-14-6-5-11(20)9-13(14)21-18(24)15-17(23)12-4-2-3-10-7-8-22(16(10)12)19(15)25/h2-6,9,23H,7-8H2,1H3,(H,21,24)

InChI Key

XTXKRUKQZUYQDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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